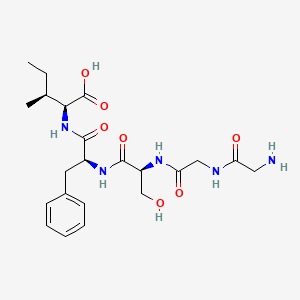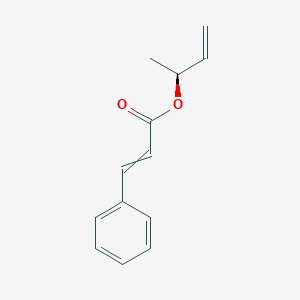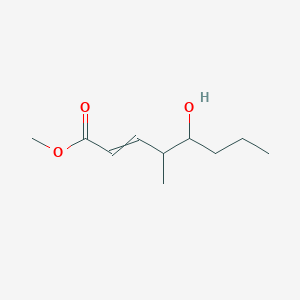
Methyl 5-hydroxy-4-methyloct-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-methyloct-2-enoate is an organic compound with the molecular formula C10H18O3 It is a derivative of octenoic acid, featuring a hydroxyl group at the fifth position and a methyl group at the fourth position on the octenoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-hydroxy-4-methyloct-2-enoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-4-methyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the aldol condensation of 4-methylpentanal with methyl acrylate, followed by selective reduction of the resulting α,β-unsaturated ester to yield the desired product. This reaction requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as zeolites or metal-organic frameworks can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-methyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 5-oxo-4-methyloct-2-enoate.
Reduction: 5-hydroxy-4-methyloctanol.
Substitution: 5-chloro-4-methyloct-2-enoate.
Scientific Research Applications
Methyl 5-hydroxy-4-methyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-methyloct-2-enoate involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxyhexanoate: Similar structure but with a shorter carbon chain.
Methyl 5-hydroxy-4-methylhex-2-enoate: Similar structure but with a different carbon chain length.
Methyl 5-hydroxy-4-methylhept-2-enoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl 5-hydroxy-4-methyloct-2-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and biological properties
Properties
CAS No. |
919296-40-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-methyloct-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-4-5-9(11)8(2)6-7-10(12)13-3/h6-9,11H,4-5H2,1-3H3 |
InChI Key |
MODAUSOBLAEPAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C=CC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



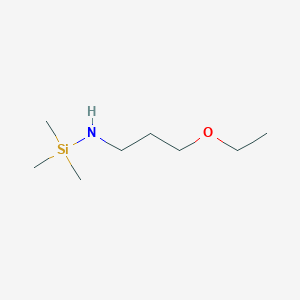
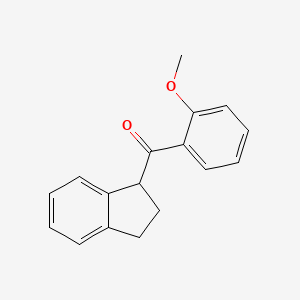
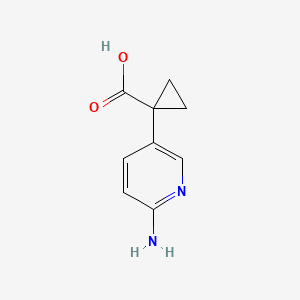

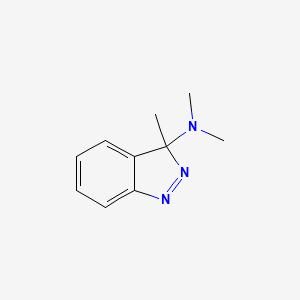
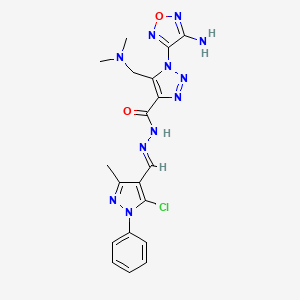
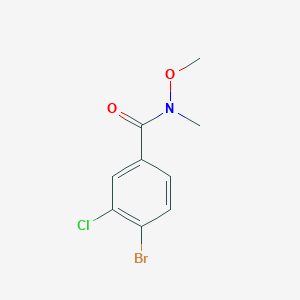
![2-Iodo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12631048.png)


![[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12631070.png)
